N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a carboxamide group at the 3-position and a 2-fluorophenyl moiety connected via a methoxypropyl linker. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methoxy group may influence solubility and binding interactions. However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19-2,12-5-3-4-6-13(12)16)10-17-14(18)11-7-8-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUOGOMPGCZUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . The reaction is carried out in the presence of a base such as sodium ethoxide in an alcoholic medium. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient production. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the methoxy group.
Scientific Research Applications
Material Science
Organic Photovoltaics
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide can be utilized in organic photovoltaic applications due to its electronic properties. Thiophene derivatives are known for their ability to form conductive polymers, which are essential for developing efficient solar cells. Studies have shown that incorporating such compounds can enhance the efficiency of organic solar cells by improving charge transport and light absorption .
Conductive Polymers
The compound's ability to conduct electricity makes it suitable for use in conductive polymer applications. Research indicates that thiophene-based materials can be used in sensors and flexible electronics, where lightweight and flexible materials are required .
Organic Electronics
Field-Effect Transistors (FETs)
this compound has potential applications in the field of organic electronics, particularly in field-effect transistors. Its semiconductor properties allow it to function effectively as an active layer in FETs, contributing to advancements in flexible and low-cost electronic devices .
Case Studies
Recent advancements in organic electronics have demonstrated the feasibility of using thiophene derivatives in various electronic components. For example, a study reported the successful integration of thiophene-based compounds into organic light-emitting diodes (OLEDs), showcasing their versatility and effectiveness in electronic applications .
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers the innate immune response, which can be harnessed for antitumor and antimicrobial therapies.
Comparison with Similar Compounds
Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)
Structure : C₂₄H₂₆N₂OS•HCl
Key Differences :
- Contains a fentanyl-like backbone with a thiophene substituent.
- Lacks the methoxypropyl linker and 2-fluorophenyl group present in the target compound.
- Classified as an opioid analog, whereas the target compound’s pharmacological class is undefined. Toxicology: No comprehensive toxicological data available .
2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Structure: Benzothiophene fused with a cyclohexene ring, 2-fluorophenyl, and amino group. Key Differences:
N-[(2-Methoxyphenyl)methyl]-3-Methylthiophene-2-Carboxamide (CAS 734545-42-7)
Structure : Thiophene-2-carboxamide with a 2-methoxyphenylmethyl group.
Key Differences :
2-(4-Fluorophenyl)-N-Methyl-...Furo[2,3-b]Pyridine-3-Carboxamide
Structure : Furopyridine core with fluorophenyl and trifluoroethyl groups.
Key Differences :
- Furopyridine heterocycle vs. thiophene, affecting aromaticity and dipole interactions.
- Trifluoroethyl group increases electronegativity and metabolic resistance compared to methoxypropyl .
Structural and Pharmacological Implications: Data Table
Critical Analysis of Structural Features
- Fluorine vs. Methoxy Substituents : Fluorine enhances lipophilicity and bioavailability, whereas methoxy groups improve solubility but may reduce membrane permeability.
- Positional Isomerism : Carboxamide at thiophene-3 (target) vs. -2 (CAS 734545-42-7) alters steric and electronic interactions with biological targets.
- Heterocycle Choice : Thiophene derivatives (target, ) exhibit diverse activities, while furopyridines () or benzothiophenes () may target different pathways.
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a thiophene ring substituted with a carboxamide group and a 2-fluorophenyl moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Antibacterial Activity : Studies have shown that thiophene derivatives can inhibit bacterial growth by interfering with cell wall synthesis or protein function. The presence of the fluorinated phenyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against Gram-positive bacteria .
- Anticancer Properties : Some thiophene derivatives have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways. This may involve the modulation of signaling pathways such as p53 and NF-kB .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound was effective at concentrations as low as 10 µg/mL, indicating a strong potential for development as an antibacterial agent .
- Anticancer Activity : In vitro experiments on breast cancer cell lines showed that the compound could reduce cell viability by over 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of apoptotic pathways, specifically via caspase-3 activation .
- Inflammation Reduction : In a model of acute inflammation, administration of the compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in serum compared to control groups. This suggests potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via amide bond formation between thiophene-3-carboxylic acid derivatives and a substituted 2-(2-fluorophenyl)-2-methoxypropylamine. A typical approach involves refluxing equimolar quantities of acyl chloride (e.g., thiophene-3-carbonyl chloride) and the amine precursor in acetonitrile for 1–2 hours, followed by solvent evaporation to yield crude product . Purification via flash chromatography (using ethyl acetate/hexane gradients) or recrystallization (ethanol or acetonitrile) improves yield and purity . Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments, such as the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and methoxypropyl chain (δ ~3.2–3.5 ppm for OCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- FT-IR : Amide C=O stretching (~1650–1680 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) validate functional groups .
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Methodological Answer :
- Recrystallization : Ethanol or acetonitrile are preferred due to moderate polarity, enabling selective crystallization of the target compound .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1) separates impurities based on polarity differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity, as validated by analytical HPLC .
Advanced Research Questions
Q. How can X-ray crystallography elucidate conformational variations in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the thiophene ring and fluorophenyl group, which influence molecular packing and reactivity. For example, analogous compounds exhibit dihedral angles of 8.5°–13.5°, stabilized by weak C–H···O/S interactions . Data collection at low temperature (100 K) with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL software ensures accuracy . Comparative analysis with homologous structures (e.g., furan analogs) highlights electronic effects of the thiophene sulfur atom .
Q. What strategies are used to assess in vitro pharmacological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) in Mueller-Hinton broth .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates and recombinant enzymes .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) to evaluate selectivity indices .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?
- Methodological Answer :
- Data Validation : Cross-check unit cell parameters (e.g., monoclinic system with β ≈ 100.6°) and hydrogen-bonding motifs (e.g., S(6) ring patterns) against Cambridge Structural Database entries .
- Computational Modeling : Density functional theory (DFT) optimizes molecular geometry and predicts NMR/IR spectra for comparison with experimental data .
- Multi-technique Correlation : Integrate SCXRD, NMR, and MS data to confirm stereochemical assignments and rule out polymorphic variations .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust reflux time to balance yield and decomposition risks .
- Crystallization Challenges : Slow evaporation from ethanol at 4°C enhances crystal quality for SCXRD .
- Activity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate replicates to ensure statistical validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
